molecular formula C15H12N2O3 B7826283 1,4-DPCA ethyl ester CAS No. 49590-04-7

1,4-DPCA ethyl ester

Cat. No.: B7826283
CAS No.: 49590-04-7
M. Wt: 268.27 g/mol
InChI Key: YUPWGIFULUYTQG-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate is a chemical compound with the molecular formula C15H12N2O3. It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry. This compound is known for its unique structure, which includes a phenanthroline core with a carboxylate ester and a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DPCA ethyl ester typically involves the reaction of 1,10-phenanthroline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid.

    Reduction: Ethyl 4-hydroxy-1H-1,10-phenanthroline-3-carboxylate.

    Substitution: 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-DPCA ethyl ester involves its ability to chelate metal ions. The phenanthroline core can coordinate with metal ions such as copper, iron, and zinc, forming stable complexes. These metal complexes can interact with biological molecules, potentially inhibiting enzymes or altering protein function. The exact molecular targets and pathways involved depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound, widely used in coordination chemistry.

    4,7-Diphenyl-1,10-phenanthroline: A derivative with additional phenyl groups, used in similar applications.

    2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.

Uniqueness

Ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate is unique due to the presence of both a keto group and an ester group, which provide additional sites for chemical modification and interaction. This makes it a versatile compound for various applications in chemistry and biology .

Properties

IUPAC Name

ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPWGIFULUYTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964286
Record name Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86443-19-8, 49590-04-7
Record name NSC371161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC302848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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